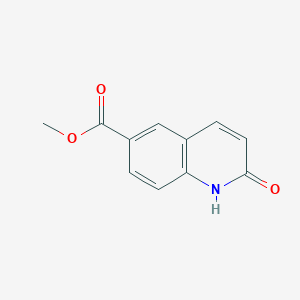

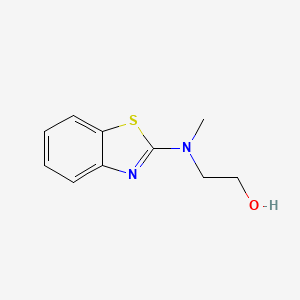

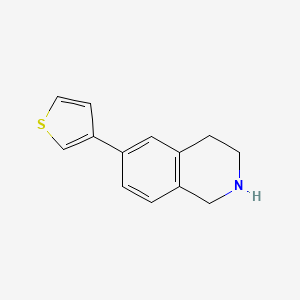

![molecular formula C13H10F3NO B3150428 4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol CAS No. 688746-36-3](/img/structure/B3150428.png)

4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol

Overview

Description

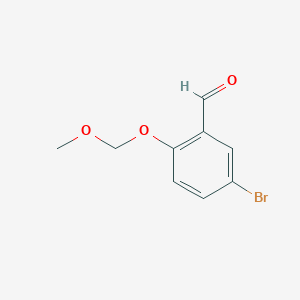

“4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is an organic compound that belongs to the class of trifluoromethylbenzenes . It’s a derivative of aniline, which is a key building block in the synthesis of many organic compounds .

Synthesis Analysis

The synthesis of compounds similar to “4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” has been reported in the literature. For instance, 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines . In another study, Polyamide-imide (PAI) materials with good heat resistance, excellent friction, and wear properties were prepared using a diamine monomer containing trifluoromethyl in the side chain .Molecular Structure Analysis

The molecular structure of “4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is characterized by the presence of a trifluoromethyl group attached to a biphenyl core. The trifluoromethyl group is known for its strong electron-withdrawing properties .Scientific Research Applications

Organic Optoelectronics and OLEDs

A significant application area for compounds structurally related to 4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, for instance, demonstrate promising utility in OLEDs due to their structural design and synthesis, enhancing electroluminescence and near-IR emission capabilities. These advancements are crucial for the future development of 'metal-free' infrared emitters in OLED technology, suggesting a potential research path for related compounds (Squeo & Pasini, 2020).

Fine Organic Synthesis

The broad applicability of amino-1,2,4-triazoles, compounds with similarities to the target molecule, in the fine organic synthesis industry is well-documented. These compounds serve as raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights a versatile application spectrum ranging from agriculture to medicinal products, indicating the potential utility of related compounds in diverse chemical syntheses and industrial applications (Nazarov et al., 2021).

Advanced Oxidation Processes

In environmental science, research on advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants emphasizes the relevance of related chemical frameworks. Studies focus on the degradation pathways, by-products, and biotoxicity of compounds, aiming to improve environmental remediation techniques. This suggests the potential environmental applications of structurally similar compounds in treating water and soil contaminated with organic pollutants (Qutob et al., 2022).

Chemical Sensing and Chemosensors

Fluorophoric compounds like 4-Methyl-2,6-diformylphenol (DFP), structurally related to the compound , serve as platforms for developing chemosensors. These sensors detect a variety of analytes, including metal ions and neutral molecules, demonstrating the compound's potential application in developing new chemical sensing technologies for environmental monitoring, biomedical diagnostics, and industrial processes (Roy, 2021).

Antitubercular Drug Design

The role of trifluoromethyl substituents in antitubercular drug design is critical. Research into compounds bearing the trifluoromethyl group, akin to the compound of interest, has shown improved pharmacodynamic and pharmacokinetic properties in antitubercular agents. This indicates a promising research trajectory for using such molecular modifications to enhance the efficacy of drugs against tuberculosis (Thomas, 1969).

Safety and Hazards

properties

IUPAC Name |

2-amino-5-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREQJTXMMZPJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

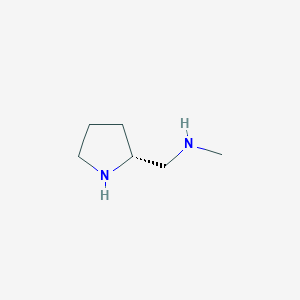

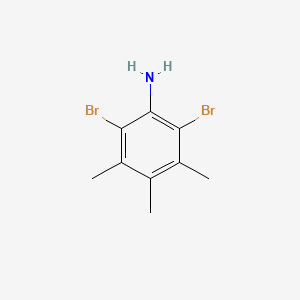

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)